4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde
Description
Properties
IUPAC Name |
4-hydroxyoxane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-6(8)1-3-9-4-2-6/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQBJBMOYHPNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydropyran derivatives. For instance, starting from tetrahydropyran-4-ol, selective oxidation can yield the desired aldehyde. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation using supported metal catalysts can be employed to achieve efficient conversion rates. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, alkyl halides under acidic or basic conditions.
Major Products
Oxidation: 4-Hydroxytetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-Hydroxytetrahydro-2H-pyran-4-methanol.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and alcohols.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism by which 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in further transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Structural Analogues with Modified Functional Groups
The following compounds share the tetrahydropyran backbone but differ in substituents, leading to distinct chemical and physical properties:
Key Observations :
- The aldehyde group in this compound distinguishes it from ketone or carboxylic acid derivatives, offering unique reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Substitution of -OH with -OCH3 (as in 4-methoxy analogue) reduces polarity, impacting solubility and biological activity .
- Carboxylic acid derivatives (e.g., CAS 50289-13-9) exhibit higher acidity and are often used in coordination chemistry or as building blocks for amide bonds .
Isomeric and Heterocyclic Variants
Compounds with similar heterocyclic frameworks but varying substituent positions or ring systems:
- 3-Hydroxy-2-methyl-4H-pyran-4-one : A positional isomer with a methyl group at the 2-position. The shifted hydroxyl group alters tautomeric equilibria and metal-chelating properties compared to the target compound .
- 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde : A pyridine-based analogue with a hydroxymethyl group. The aromatic nitrogen increases resonance stabilization, affecting redox behavior .
Q & A
Q. What are the common synthetic routes for preparing 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving carbonyl-containing precursors and hydroxylated intermediates. For example:
- Route 1 : Reaction of γ-ketoaldehydes with diols under acidic catalysis (e.g., p-toluenesulfonic acid) to form the tetrahydropyran ring .
- Route 2 : Oxidation of 4-hydroxytetrahydro-2H-pyran-4-methanol using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the aldehyde group .
- Key Conditions : Controlled temperature (0–25°C), anhydrous solvents (e.g., dichloromethane), and inert atmosphere to prevent aldehyde oxidation .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques :
- NMR : H and C NMR to confirm the presence of the aldehyde proton (~9.8 ppm) and hydroxyl group (~2.5 ppm). The tetrahydropyran ring protons appear as multiplet signals between 3.0–4.5 ppm .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~3400 cm (O–H stretch) .
- Mass Spectrometry : Molecular ion peak matching the molecular formula (CHO, exact mass 130.14 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
